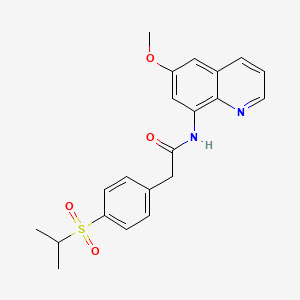

2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The focus is on the synthesis, molecular structure, chemical reactions, and properties of 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide. This compound is relevant in the context of organic and medicinal chemistry for its structural complexity and potential biological activity.

Synthesis Analysis

The synthesis involves multiple steps, including coupling reactions, cyclization, and functional group transformations. For example, the iodine-mediated cyclization of vinylphenyl propenamides is a key step in synthesizing isoquinoline derivatives, which might be analogous to the synthesis pathway of our compound of interest (Kobayashi et al., 2007).

Molecular Structure Analysis

The structural aspects of related isoquinoline derivatives reveal complex interactions and potential for forming inclusion compounds. These structures can form crystalline or gel states under different conditions, indicating a versatile molecular framework that could apply to the compound (Karmakar et al., 2007).

Chemical Reactions and Properties

Isoquinoline derivatives can undergo various chemical reactions, including Sonogashira cross-coupling, which is essential for constructing complex organic molecules. This type of reaction could be instrumental in the synthesis or modification of 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide (Durgadas et al., 2013).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. While specific studies on 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide are not available, analogous compounds exhibit distinct physical properties influenced by molecular interactions and structural modifications (Bai et al., 2011).

Aplicaciones Científicas De Investigación

Structural Aspects and Properties

One study discussed the structural aspects of amide-containing isoquinoline derivatives, highlighting the formation of gels and crystalline solids under specific conditions. The structural properties of these compounds, including their fluorescence emission and crystal structures, were extensively analyzed, demonstrating their potential for further applications in materials science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antitumor Activity

Another study focused on the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines and their dihydroderivatives, testing them for cytostatic activity in vitro. The study found that certain derivatives exhibited significant inhibition of cell proliferation, pointing to their potential antitumor activity (Ambros, Angerer, & Wiegrebe, 1988).

Enzyme Inhibitory Activities

Research on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives demonstrated their potential for enzyme inhibition. Specifically, some compounds were found to inhibit bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, with notable activity levels against these enzymes (Virk et al., 2018).

Cyclization and Molecular Docking

Further research explored the cyclization of nitroacetamide derivatives with a tethered phenyl ring, proposing a novel and simple route to benzofused lactams. The study provides insights into potential pathways for synthesizing complex structures, which could have implications for drug design and development (Fante et al., 2014).

Propiedades

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-14(2)28(25,26)18-8-6-15(7-9-18)11-20(24)23-19-13-17(27-3)12-16-5-4-10-22-21(16)19/h4-10,12-14H,11H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWCOLYLTAIUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2480000.png)

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)

![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)

![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)